

Elacridar: A Technical Guide to Overcoming Multidrug Resistance in Oncology

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant impediment to successful cancer chemotherapy. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively efflux a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. **Elacridar** (GF120918), a potent third-generation inhibitor of both P-gp and BCRP, has emerged as a promising chemosensitizer to reverse MDR. This technical guide provides a comprehensive overview of **elacridar**, including its mechanism of action, preclinical and clinical evidence of its efficacy, and detailed experimental protocols for its investigation.

Introduction to Elacridar

Elacridar is an acridonecarboxamide derivative that non-competitively inhibits P-gp and BCRP, two of the most clinically relevant ABC transporters implicated in MDR.[1][2] By blocking the efflux function of these pumps, **elacridar** restores the sensitivity of resistant cancer cells to various chemotherapeutic drugs.[3][4] Its development as a third-generation inhibitor signifies improved specificity and reduced toxicity compared to its predecessors.[5]

Chemical and Physical Properties:

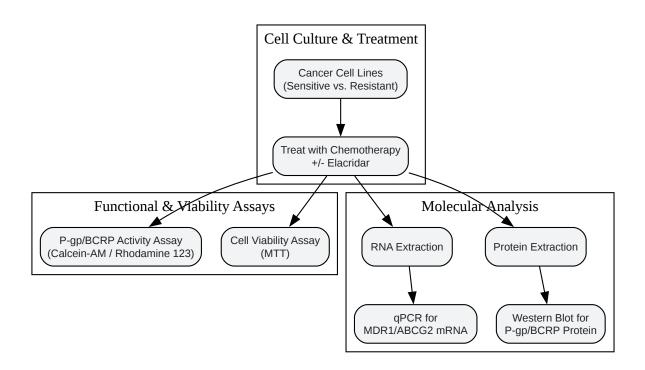


Property	Value
Chemical Name	N-{4-[2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)-ethyl]-phenyl}-9,10-dihydro-5-methoxy-9-oxo-4-acridine carboxamide
Molecular Formula	C34H33N3O5
Molecular Weight	563.64 g/mol [1]
CAS Number	143664-11-3
Synonyms	GF120918, GG918, GW120918[1][6]

Mechanism of Action: P-gp and BCRP Inhibition

P-gp and BCRP are transmembrane proteins that utilize the energy from ATP hydrolysis to transport a broad spectrum of substrates out of the cell.[7][8] This efflux mechanism is a key defense for cancer cells against cytotoxic drugs. **Elacridar** binds to these transporters, inhibiting their function and leading to increased intracellular accumulation of chemotherapeutic agents.[9][10]





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